molecular formula C16H14BrIO3 B14859338 4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde

4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde

Cat. No.: B14859338
M. Wt: 461.09 g/mol
InChI Key: MXMLPYDZZZVBAF-UHFFFAOYSA-N
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Description

4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is an organic compound with the molecular formula C16H15BrO3. It is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzaldehyde core. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Etherification: The formation of an ether bond between the bromobenzyl group and the ethoxybenzaldehyde.

These reactions are usually carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors, continuous flow systems, and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to an alcohol.

    Substitution: Replacement of the bromine or iodine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium fluoride (KF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in an alcohol.

Scientific Research Applications

4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence its reactivity and binding affinity to various biological molecules. The compound may exert its effects through:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
  • 3-Bromo-5-ethoxy-4-methoxybenzaldehyde
  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde

Uniqueness

4-[(4-Bromobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde is unique due to the combination of bromine, iodine, and ethoxy groups attached to the benzaldehyde core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H14BrIO3

Molecular Weight

461.09 g/mol

IUPAC Name

4-[(4-bromophenyl)methoxy]-3-ethoxy-5-iodobenzaldehyde

InChI

InChI=1S/C16H14BrIO3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-9H,2,10H2,1H3

InChI Key

MXMLPYDZZZVBAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=C(C=C2)Br

Origin of Product

United States

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